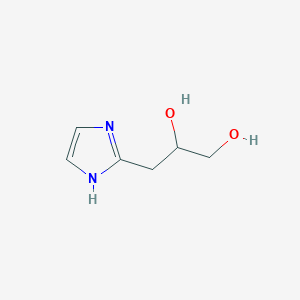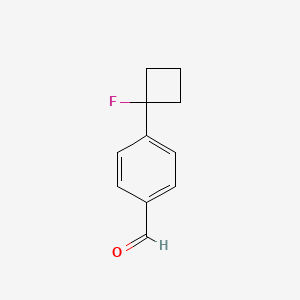
4-(1-Fluorocyclobutyl)benzaldehyde
概要
説明
4-(1-Fluorocyclobutyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde moiety substituted with a 1-fluorocyclobutyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Fluorocyclobutyl)benzaldehyde typically involves the introduction of the 1-fluorocyclobutyl group to the benzaldehyde core. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with 1-fluorocyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another synthetic route involves the use of a Grignard reagent. In this method, 1-fluorocyclobutylmagnesium bromide is prepared and then reacted with benzaldehyde to form the desired product. This reaction is typically carried out in an inert atmosphere to avoid moisture and oxygen, which can deactivate the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-(1-Fluorocyclobutyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(1-fluorocyclobutyl)benzoic acid.
Reduction: 4-(1-fluorocyclobutyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(1-Fluorocyclobutyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-Fluorocyclobutyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom in the cyclobutyl ring can influence the compound’s reactivity and binding affinity through electronic effects.
類似化合物との比較
Similar Compounds
- Benzaldehyde
- 4-Fluorobenzaldehyde
- 4-(1-Chlorocyclobutyl)benzaldehyde
Uniqueness
4-(1-Fluorocyclobutyl)benzaldehyde is unique due to the presence of the 1-fluorocyclobutyl group, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C11H11FO |
|---|---|
分子量 |
178.20 g/mol |
IUPAC名 |
4-(1-fluorocyclobutyl)benzaldehyde |
InChI |
InChI=1S/C11H11FO/c12-11(6-1-7-11)10-4-2-9(8-13)3-5-10/h2-5,8H,1,6-7H2 |
InChIキー |
MSQMVMWAFOPWIL-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=CC=C(C=C2)C=O)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
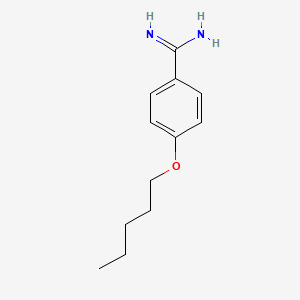

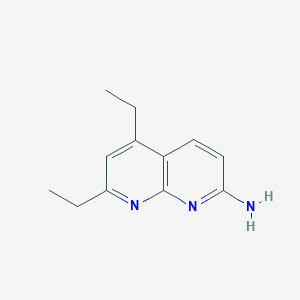
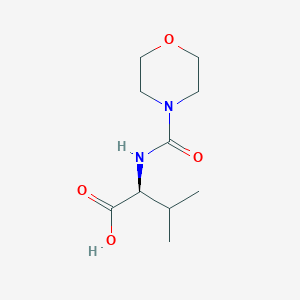
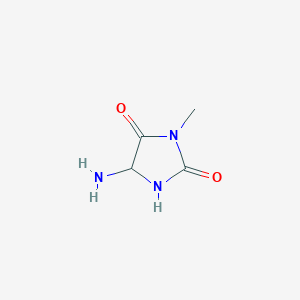
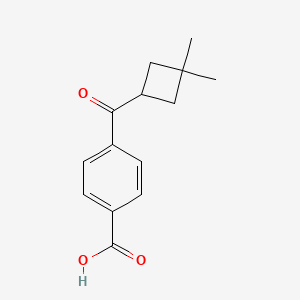

![(6R)-8-Oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8630197.png)
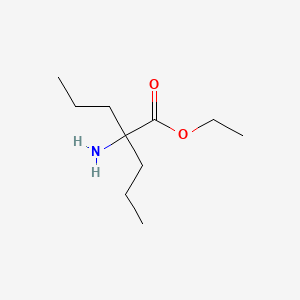
![TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE](/img/structure/B8630207.png)



